molecular formula C21H34N4O3 B6988961 tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B6988961
M. Wt: 390.5 g/mol
InChI Key: WIPPADYZFSBZBG-UHFFFAOYSA-N
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Description

Tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties

Properties

IUPAC Name

tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3/c1-5-6-7-8-17(26)25-12-9-16-18(23-15-22-16)21(25)10-13-24(14-11-21)19(27)28-20(2,3)4/h15H,5-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPPADYZFSBZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCC2=C(C13CCN(CC3)C(=O)OC(C)(C)C)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable imidazo[4,5-c]pyridine derivative and then introduce the piperidine ring through a cyclization reaction. The hexanoyl group can be introduced through a subsequent acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce certain functional groups within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized derivatives, reduced forms, or substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity that makes it useful in studying biological processes or as a potential therapeutic agent.

  • Medicine: : It could be explored for its potential medicinal properties, such as antimicrobial or anticancer activities.

  • Industry: : The compound's unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its effects. The pathways involved could include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Tert-butyl 5-hexanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate: can be compared with other similar spiro compounds, such as:

  • Tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

  • Tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities.

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